

# A Technical Guide to the Chemical Properties of Acetic Acid-d4

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## Compound of Interest

Compound Name: *Acetic acid-d4*

Cat. No.: *B032913*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **Acetic acid-d4** ( $\text{CD}_3\text{COOD}$ ), a deuterated isotopologue of acetic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize deuterated compounds for various applications, including as NMR solvents, metabolic tracers, and in kinetic isotope effect studies.

## Core Chemical and Physical Properties

**Acetic acid-d4**, also known as per-deuterated acetic acid, is a colorless liquid in which the four protium ( $^1\text{H}$ ) atoms of acetic acid have been replaced with deuterium ( $^2\text{H}$ ). This isotopic substitution imparts subtle but significant changes to its physicochemical properties compared to its non-deuterated counterpart.

## Quantitative Data Summary

The key physical and chemical properties of **Acetic acid-d4** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C <sub>2</sub> D <sub>4</sub> O <sub>2</sub>
Molecular Weight	64.08 g/mol [1][2][3][4][5][6][7]
CAS Number	1186-52-3[1][2][4][5]
Density	1.119 g/mL at 25 °C[1][2][3][4][5][8][9][10][11]
Boiling Point	115.5 °C[1][2][3][4][5][8][9][10][11]
Melting Point	15-16 °C[1][2][4][5][8][9][10][11]
Refractive Index (n <sub>20/D</sub> )	1.368[1][2][4][5][8][9][10][11]
Vapor Pressure	11.4 mmHg at 20 °C[2][4][5][8][9]
Vapor Density	2.07 (vs air)[1][2][4][5][8][9]
Isotopic Purity	≥99.5 atom % D[4][5][8][9]
pKa	5.32 in D <sub>2</sub> O[12]
Solubility	Soluble in water, ethanol, and ether.[1][12]
Flash Point	40 °C (104 °F) - closed cup[10]
Autoignition Temperature	800 °F (427 °C)[2][4][5][8][9]

## Spectroscopic Properties

Spectroscopic analysis is crucial for confirming the identity and purity of **Acetic acid-d<sub>4</sub>**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: **Acetic acid-d<sub>4</sub>** is widely used as a solvent in NMR spectroscopy.[13] Its residual proton signal appears at approximately 11.65 ppm (singlet, O-D) and 2.04 ppm (quintet, -CD<sub>3</sub>), with a D-H coupling constant of about 2.2 Hz.[3] The <sup>13</sup>C NMR spectrum shows signals around 179 ppm (carbonyl carbon) and 20 ppm (methyl carbon).[14]
- Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from 3300-2500 cm<sup>-1</sup> and a strong carbonyl (C=O) stretching band between 1760-1690 cm<sup>-1</sup>. [15] For **Acetic acid-d<sub>4</sub>**, the O-D stretch will be shifted to a

lower frequency (around  $2300\text{ cm}^{-1}$ ) due to the heavier deuterium atom. The C-D stretching vibrations will also appear at lower wavenumbers compared to C-H stretches.

- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of **Acetic acid-d4** at approximately 64.08 Da.<sup>[1][2][3][4][5][6][7]</sup> The fragmentation pattern will differ from that of acetic acid due to the increased strength of the C-D bonds.

## Chemical Reactivity and Stability

**Acetic acid-d4** is a stable compound but is incompatible with strong oxidizing agents, strong bases, and metals.<sup>[1][12]</sup> It is also sensitive to moisture.<sup>[1][12]</sup> The substitution of hydrogen with deuterium leads to a kinetic isotope effect (KIE), where the cleavage of a C-D bond is slower than that of a C-H bond. This property is exploited in mechanistic studies and to enhance the metabolic stability of drugs.

## Experimental Protocols

Detailed methodologies for determining the key properties of **Acetic acid-d4** are provided below.

### Determination of Melting Point

The melting point of **Acetic acid-d4** can be determined using a capillary tube method with a melting point apparatus.

- Sample Preparation: A small amount of liquid **Acetic acid-d4** is introduced into a capillary tube, which is then sealed. The sample is frozen using a cold bath (e.g., ice-salt or dry ice-acetone).
- Apparatus Setup: The frozen sample in the capillary tube is placed in a melting point apparatus.
- Measurement: The sample is heated slowly, at a rate of 1-2 °C per minute, as it approaches its expected melting point.
- Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.<sup>[2][9]</sup>

## Determination of Boiling Point

The boiling point can be determined using the Thiele tube method.

- **Sample Preparation:** A small amount of **Acetic acid-d4** is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.
- **Apparatus Setup:** The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
- **Measurement:** The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- **Data Recording:** The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.<sup>[3][16]</sup>

## Determination of Density

The density of **Acetic acid-d4** can be measured using a pycnometer or a digital density meter.

- **Using a Pycnometer:**
  - The mass of a clean, dry pycnometer is accurately measured.
  - The pycnometer is filled with **Acetic acid-d4**, ensuring no air bubbles are present, and its mass is measured.
  - The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., deionized water) and measuring the mass.
  - The density of **Acetic acid-d4** is calculated by dividing the mass of the acid by the volume of the pycnometer.
- **Using a Digital Density Meter:**
  - The instrument is calibrated using dry air and deionized water.

- A small sample of **Acetic acid-d4** is injected into the oscillating U-tube of the density meter.
- The instrument measures the change in the oscillation frequency and directly calculates and displays the density.[\[17\]](#)

## Determination of pKa

The acid dissociation constant (pKa) of **Acetic acid-d4** in D<sub>2</sub>O can be determined by titration.

- Sample Preparation: A known concentration of **Acetic acid-d4** is prepared in D<sub>2</sub>O.
- Titration Setup: A standardized solution of a strong base (e.g., NaOD in D<sub>2</sub>O) is used as the titrant. A pH meter with an electrode suitable for non-aqueous solutions is calibrated.
- Measurement: The titrant is added in small increments to the **Acetic acid-d4** solution, and the pH is recorded after each addition.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[\[8\]](#)

## NMR Spectroscopy Protocol

- Sample Preparation: A sample of the compound to be analyzed is dissolved in **Acetic acid-d4**. If the sample is a solid, approximately 5-10 mg is used. For a liquid sample, a few drops are sufficient. The solution is transferred to an NMR tube.
- Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for <sup>1</sup>H and <sup>13</sup>C nuclei. The magnetic field is shimmed to achieve homogeneity.
- <sup>1</sup>H NMR Acquisition: A standard one-pulse <sup>1</sup>H NMR experiment is performed. Typical parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. 16 to 64 scans are typically acquired for a good signal-to-noise ratio.[\[10\]](#)[\[12\]](#)
- <sup>13</sup>C NMR Acquisition: A proton-decoupled <sup>13</sup>C NMR experiment is performed. Due to the lower natural abundance and smaller gyromagnetic ratio of <sup>13</sup>C, a larger number of scans

(e.g., 1024 or more) and a longer relaxation delay may be necessary.[\[16\]](#)[\[18\]](#)

## Infrared (IR) Spectroscopy Protocol

- **Sample Preparation:** For a liquid sample like **Acetic acid-d4**, the simplest method is to place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, Attenuated Total Reflectance (ATR) FTIR can be used by placing a drop of the sample directly on the ATR crystal.
- **Data Acquisition:** A background spectrum of the empty salt plates or the clean ATR crystal is collected. Then, the spectrum of the sample is recorded. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.[\[19\]](#)

## Mass Spectrometry Protocol

- **Sample Introduction:** The liquid **Acetic acid-d4** sample can be introduced into the mass spectrometer via direct infusion using a syringe pump.
- **Ionization:** A soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) is suitable for obtaining the molecular ion.[\[20\]](#) For ESI, the sample is typically dissolved in a suitable solvent (e.g., methanol with a small amount of formic acid for positive ion mode) and infused into the ESI source.
- **Mass Analysis:** The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass range that includes the expected molecular weight of **Acetic acid-d4** ( $m/z$  64).
- **Data Interpretation:** The resulting mass spectrum will show the molecular ion peak and any fragment ions, confirming the molecular weight and providing structural information.

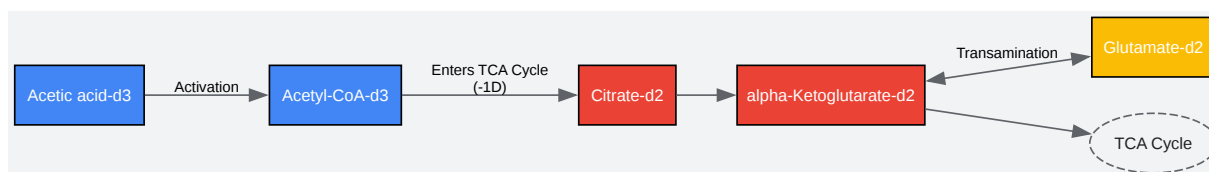
## Applications in Metabolic Research and Mechanistic Studies

The unique properties of **Acetic acid-d4** make it a valuable tool in various research applications.

## Tracing Metabolic Pathways

Deuterated acetate is used as a tracer to study metabolic pathways such as the Tricarboxylic Acid (TCA) cycle and fatty acid synthesis.[1][21]

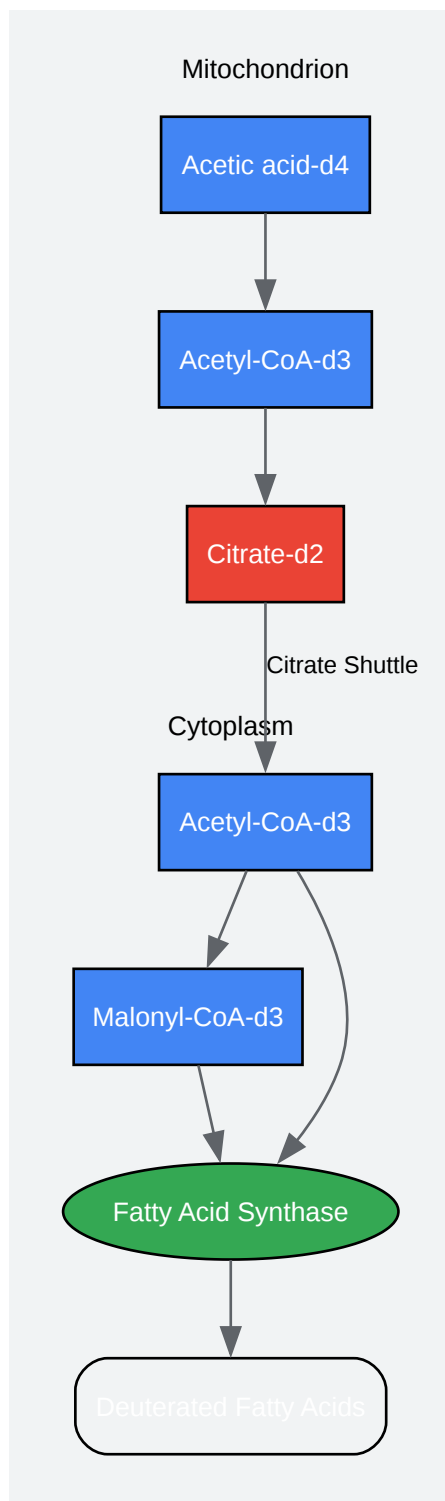
- TCA Cycle: Acetate- $d_3$  ( $CD_3COO^-$ ) is converted to acetyl-CoA, which enters the TCA cycle. The deuterium labels can be tracked as they are incorporated into various intermediates of the cycle, such as citrate,  $\alpha$ -ketoglutarate, and glutamate. This allows for the measurement of metabolic flux through the TCA cycle.[1][2][3][8][9] One deuterium atom is lost during the conversion to citrate.[2][3][8][9] Further deuterium atoms can be lost in subsequent steps of the cycle.[9]



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Caption: Metabolic fate of Acetic acid- $d_3$  in the TCA cycle.

- Fatty Acid Synthesis: The acetyl-CoA derived from **Acetic acid- $d_4$**  can also be used for the de novo synthesis of fatty acids. By measuring the incorporation of deuterium into fatty acids, the rate of fatty acid synthesis can be quantified.[22]



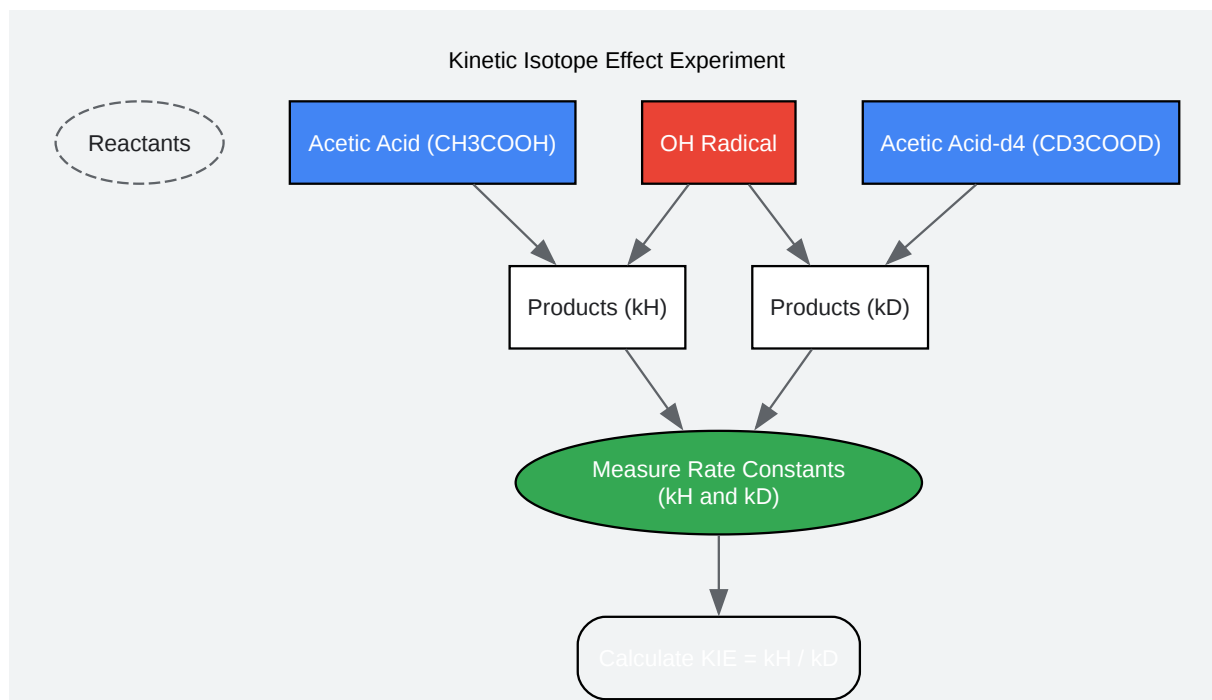
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Caption: Tracing fatty acid synthesis with **Acetic acid-d<sub>4</sub>**.

## Kinetic Isotope Effect Studies



The kinetic isotope effect (KIE) is a valuable tool for elucidating reaction mechanisms. The reaction of hydroxyl radicals ( $\bullet\text{OH}$ ) with acetic acid is an important atmospheric process. By comparing the reaction rates of  $\bullet\text{OH}$  with acetic acid and **Acetic acid-d4**, the primary mechanism of the reaction can be determined. A significant KIE is observed when the C-H or O-H bond is broken in the rate-determining step.



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Caption: Experimental workflow for a kinetic isotope effect study.

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- To cite this document: BenchChem. [A Technical Guide to the Chemical Properties of Acetic Acid-d4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032913#what-are-the-chemical-properties-of-acetic-acid-d4]

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